Cas no 340825-20-9 (Ethyl 2-(3-chloro-4-fluorophenyl)acetate)

Ethyl 2-(3-chloro-4-fluorophenyl)acetate is a fluorinated aromatic ester commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key structural features include a chloro-fluorophenyl moiety, which enhances reactivity in cross-coupling and substitution reactions. The ethyl ester group improves solubility in organic solvents, facilitating downstream transformations. This compound is particularly valuable in the preparation of bioactive molecules, including agrochemicals and active pharmaceutical ingredients (APIs), due to its stability and versatility. High purity grades are available to meet stringent industrial requirements. Proper handling under inert conditions is recommended to preserve its integrity during storage and use.
Ethyl 2-(3-chloro-4-fluorophenyl)acetate structure
340825-20-9 structure
Product Name:Ethyl 2-(3-chloro-4-fluorophenyl)acetate
CAS No:340825-20-9
MF:C10H10ClFO2
MW:216.636605739594
MDL:MFCD11045165
CID:2952882
PubChem ID:53419383
Update Time:2025-08-03

Ethyl 2-(3-chloro-4-fluorophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2-(3-氯-4-氟苯基)乙酸乙酯
    • ETHYL 2-(3-CHLORO-4-FLUOROPHENYL)ACETATE
    • SY038385
    • CS-12139
    • ETHYL2-(3-CHLORO-4-FLUOROPHENYL)ACETATE
    • MFCD11045165
    • 340825-20-9
    • ETHYL 3-CHLORO-4-FLUOROPHENYLACETATE
    • AKOS027460823
    • CS-0313015
    • Ethyl 2-(3-chloro-4-fluorophenyl)acetate
    • MDL: MFCD11045165
    • Inchi: 1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3
    • InChI Key: DHLMEXLIAJBVHT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC(=O)OCC)F

Computed Properties

  • Exact Mass: 216.0353354g/mol
  • Monoisotopic Mass: 216.0353354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.8

Ethyl 2-(3-chloro-4-fluorophenyl)acetate Pricemore >>

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Additional information on Ethyl 2-(3-chloro-4-fluorophenyl)acetate

Ethyl 2-(3-chloro-4-fluorophenyl)acetate: A Comprehensive Overview

Ethyl 2-(3-chloro-4-fluorophenyl)acetate, also known by its CAS number 340825-20-9, is a versatile organic compound with significant applications in various fields. This compound has gained attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of an ethyl ester group attached to a substituted acetophenone structure, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. These substituents significantly influence the compound's reactivity, stability, and biological activity.

Recent studies have highlighted the importance of Ethyl 2-(3-chloro-4-fluorophenyl)acetate in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other drug candidates. The presence of halogen atoms on the aromatic ring enhances the molecule's ability to interact with biological targets, making it a valuable building block in drug discovery.

The synthesis of Ethyl 2-(3-chloro-4-fluorophenyl)acetate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced methodologies, such as Suzuki coupling and Friedel-Crafts acylation, have been employed to optimize the synthesis pathway. These methods not only improve yield but also ensure high purity, which is critical for downstream applications.

In terms of physical properties, Ethyl 2-(3-chloro-4-fluorophenyl)acetate exhibits a melting point of approximately -15°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under normal storage conditions is excellent, provided it is protected from light and moisture.

Recent advancements in analytical techniques have enabled detailed characterization of Ethyl 2-(3-chloro-4-fluorophenyl)acetate. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C11H11ClFNO2, with a molecular weight of 267.67 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has provided insights into its structural arrangement, confirming the positions of the substituents on the aromatic ring.

The application of Ethyl 2-(3-chloro-4-fluorophenyl)acetate extends beyond pharmaceuticals. It has been utilized in agrochemical research to develop more effective pesticides and herbicides. Its ability to undergo various transformations, such as hydrolysis and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.

Environmental considerations are also a focus of recent studies involving Ethyl 2-(3-chloro-4-fluorophenyl)acetate. Researchers have investigated its biodegradation pathways under different environmental conditions to assess its potential impact on ecosystems. Preliminary findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its environmental footprint.

In conclusion, Ethyl 2-(3-chloro-4-fluorophenyl)acetate (CAS No: 340825-20-9) is a multifaceted compound with promising applications across diverse industries. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potential uses, this compound is poised to make significant contributions to scientific innovation.

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